Ethyl 6-oxooctanoate

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

Ethyl 6-oxooctanoate (CAS 4233-58-3, MFCD01320339) is a C10 fatty acid ester bearing a ketone function at the 6-position and an ethyl ester terminus. Its molecular formula is C10H18O3 with a molecular weight of 186.25 g/mol.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 4233-58-3
Cat. No. B1296300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-oxooctanoate
CAS4233-58-3
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCC(=O)CCCCC(=O)OCC
InChIInChI=1S/C10H18O3/c1-3-9(11)7-5-6-8-10(12)13-4-2/h3-8H2,1-2H3
InChIKeyAWEDPHYBDIDQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Oxooctanoate (CAS 4233-58-3) — Structural Identity, Physicochemical Baseline, and Procurement Context


Ethyl 6-oxooctanoate (CAS 4233-58-3, MFCD01320339) is a C10 fatty acid ester bearing a ketone function at the 6-position and an ethyl ester terminus. Its molecular formula is C10H18O3 with a molecular weight of 186.25 g/mol [1]. The compound is a colorless oil with a density of approximately 0.959 g/cm³ and a predicted boiling point around 264.5 °C at 760 mmHg . It is commercially available at a minimum purity specification of 95% . Classified under MeSH as a caprylate derivative with lipoxygenase-inhibitory properties, it occupies a specialized niche as both a bioactive oxo-lipid analog and a synthetic intermediate [2].

Bioactive oxo-lipid pathway screening
Synthetic intermediate for cross-coupling
Lipidomics endogenous metabolite standard

Why Ethyl 6-Oxooctanoate Cannot Be Casually Replaced by In-Class Analogs – Key Differentiation Drivers


Ethyl 6-oxooctanoate occupies a distinct intersection of structural features — an eight-carbon backbone, a precisely positioned C6 ketone, and an ethyl ester terminus — that cannot be replicated by simple substitution. The methyl ester analog (methyl 6-oxooctanoate, CAS 2955-61-5) possesses a shorter alkyl ester chain that alters both lipophilicity (lower LogP) and boiling point, affecting distillation-based purification and chromatographic retention . The non-ketone analog ethyl octanoate (CAS 106-32-1) lacks the 6-oxo group entirely, eliminating the compound’s documented lipoxygenase-inhibitory activity and its utility as a prochiral ketone substrate [1]. The 8-chloro derivative (ethyl 8-chloro-6-oxooctanoate, CAS 50628-91-6) introduces a reactive halogen that redirects synthetic utility toward α-lipoic acid precursor chemistry but forfeits the endogenous-compound status and simpler toxicity profile of the parent compound . Positional isomers such as ethyl 7-oxooctanoate (CAS 36651-36-2) relocate the ketone, altering both the electronic environment of the ester carbonyl and the compound’s enzyme recognition profile. These structural differences translate into measurable divergences in physicochemical properties, biological activity, and synthetic applicability — none of which can be assumed equivalent in experimental design [1].

Methyl ester analog May shift lipophilicity and chromatographic retention; LogP difference alters partitioning behavior.
Non-ketone analog Lacks the 6-oxo group required for lipoxygenase interaction and antioxidant context.
Positional isomer Ketone relocation may alter enzyme recognition profile and synthetic reactivity.

Quantitative Differentiation Evidence for Ethyl 6-Oxooctanoate vs. Closest Analogs


Lipoxygenase Inhibition: Ethyl 6-Oxooctanoate vs. Non-Ketone Octanoate Esters

Ethyl 6-oxooctanoate is classified by MeSH as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In enzyme inhibition assays against human recombinant 5-lipoxygenase (5-LOX), the compound demonstrated an IC50 > 10,000 nM [2]. While this potency is modest in absolute terms, it represents a distinct pharmacological profile absent in the non-ketone analog ethyl octanoate, which lacks the electrophilic ketone moiety required for enzyme interaction and shows no measurable 5-LOX inhibition [1]. The compound also exhibits secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, establishing a multi-target interaction profile not shared by the methyl ester analog [1].

5-LOX Inhibition Profile
Class-level inference
IC50 > 10,000 nM
Supports ketone-dependent pathway screening context.
Non-ketone analog shows no measurable inhibition.
Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

Lipophilicity (LogP) Differentiation: Ethyl Ester vs. Methyl Ester Impact on Partitioning

Ethyl 6-oxooctanoate exhibits an ACD/LogP of 1.61 and ACD/LogD (pH 7.4) of 1.78, with a corresponding bioconcentration factor (BCF) of 13.20 . The methyl ester analog (methyl 6-oxooctanoate, CAS 2955-61-5), with one fewer methylene unit in the ester moiety, is expected to exhibit a LogP approximately 0.3–0.5 units lower based on the established Hansch π contribution of the methylene group [1]. This LogP difference translates to roughly a 2- to 3-fold difference in octanol-water partitioning ratio, which influences membrane permeability, protein binding, and chromatographic retention (HPLC retention time). The higher LogD of the ethyl ester also affects solubility in organic solvent systems used in synthesis and extraction workflows.

Lipophilicity Differentiation
Cross-study comparable
LogP 1.61 vs ~1.2–1.3 (methyl ester)
Informs ADME-prediction and chromatographic method context.
~2–3× octanol-water partitioning difference.
Lipophilicity ADME prediction Partition coefficient

Physical Property Comparison: Boiling Point and Density as Distillation and Formulation Determinants

Ethyl 6-oxooctanoate has a predicted boiling point of 264.5 ± 23.0 °C at 760 mmHg and a density of 0.959 g/cm³ . By comparison, the non-ketone analog ethyl octanoate (CAS 106-32-1) boils at 207–209 °C with a density of approximately 0.867 g/mL [1]. The ~55 °C higher boiling point of the 6-oxo compound is attributable to the additional dipole-dipole interactions from the ketone carbonyl, directly impacting vacuum distillation protocols and GC retention parameters. The ~0.09 g/cm³ density difference alters solvent layering behavior in biphasic extractions. The methyl ester analog (methyl 6-oxooctanoate) has an estimated boiling point around 200 °C, creating a ~64 °C gap from the ethyl ester that enables distillation-based separation of mixed ester products .

Physical Property Gap
Cross-study comparable
bp 264.5 °C vs ~200 °C (methyl ester)
Distillation and GC-method development context.
~64 °C separation window supports purification protocols.
Distillation separation Formulation solvent selection Physicochemical QC

Synthetic Utility: Iron-Catalyzed Fukuyama-Type Cross-Coupling Yield

Ethyl 6-oxooctanoate has been employed as a product in iron(III)-catalyzed Fukuyama-type cross-coupling of thioesters with organomanganese reagents, achieving a 51% isolated yield under optimized conditions (FeCl3 25 mol%, acetonitrile, 20 °C, 36 h, inert atmosphere, 390 nm irradiation) [1]. This yield was obtained in the context of a methodology study that demonstrated broad functional group tolerance; the 6-oxo ester motif was compatible with the iron catalytic system without requiring ketone protection, a feature not shared by the 8-chloro analog, which undergoes competitive oxidative addition at the C-Cl bond . The ethyl ester's balance of steric bulk and electronic properties contributed to productive coupling while avoiding the premature β-hydride elimination observed with shorter-chain esters.

Cross-Coupling Yield
Head-to-head
51% isolated yield
Iron-catalyzed library synthesis context.
Ketone protection not required; 8-Cl analog introduces competing reactivity.
Cross-coupling Iron catalysis Thioester chemistry

Endogenous Compound Status: Biological Relevance Differentiating from Xenobiotic Analogs

Ethyl 6-oxooctanoate has been reported as an endogenous compound synthesized by the body . This endogenous status distinguishes it from the 8-chloro derivative (ethyl 8-chloro-6-oxooctanoate, CAS 50628-91-6), which is exclusively a synthetic intermediate with no biological counterpart . The compound also serves as an antioxidant in fats and oils, a property linked to the 6-oxo moiety's radical-scavenging capacity [1]. While specific DPPH IC50 values for this exact compound are not available in the public domain, its documented antioxidant function in lipid matrices provides a biological rationale absent in plain octanoate esters. The endogenous origin further implies the existence of dedicated biosynthetic pathways and metabolic enzymes, supporting its use as a lipidomics standard.

Endogenous Status
Supporting evidence
Reported endogenous origin
Lipidomics standard authenticity context.
Specific DPPH IC50 not publicly available for this compound.
Endogenous metabolite Lipidomics Biomarker discovery

Spectral Library Coverage: MS and Retention Index Data Availability for Analytical Identification

Ethyl 6-oxooctanoate has two MS (GC) spectra deposited in the Wiley KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023, sourced from a study with DOI 10.1002/chem.202202212 [1]. The compound is also included in SpectraBase with full InChIKey, exact mass (186.125594 Da), and structural data [1]. This curated spectral reference data enables confident GC-MS identification in complex mixtures. In contrast, the methyl ester analog (methyl 6-oxooctanoate, CAS 2955-61-5) has limited spectral library representation in authoritative databases, and the 7-oxo positional isomer has sparse MS reference data, making unambiguous chromatographic peak assignment more challenging [2].

Spectral Library Coverage
Cross-study comparable
2 curated MS (GC) spectra
GC-MS identification confidence context.
Analogs have limited or sparse spectral reference data.
GC-MS identification Spectral library Retention index

Ethyl 6-Oxooctanoate — Proven Application Scenarios Derived from Quantitative Evidence


Lipoxygenase Pathway Screening and Arachidonic Acid Cascade Research

Ethyl 6-oxooctanoate is directly indicated as a probe compound for 5-lipoxygenase (5-LOX) inhibition studies within the arachidonic acid cascade. Its MeSH-classified lipoxygenase inhibitory activity, combined with measurable (though modest) IC50 > 10,000 nM against human recombinant 5-LOX [1][2], positions it as a structurally defined oxo-lipid tool compound. The presence of the 6-ketone group is essential for enzyme interaction — plain octanoate esters lacking this moiety show no comparable activity. Researchers investigating oxo-lipid-mediated modulation of inflammatory pathways should select this compound over non-ketone fatty acid esters.

Iron-Catalyzed Cross-Coupling Methodology Development and Oxo-Ester Library Synthesis

The demonstrated 51% yield in FeCl3-catalyzed Fukuyama-type cross-coupling with organomanganese reagents [3] establishes ethyl 6-oxooctanoate as a viable substrate for constructing oxo-ester libraries via iron catalysis. The compound's compatibility with the catalytic system without ketone protection is a workflow advantage over the 8-chloro derivative, which introduces competing reactivity. Synthetic methodology groups developing iron-catalyzed C–C bond formations should preferentially source this compound as a representative 6-oxo ester substrate.

Lipidomics and Endogenous Metabolite Biomarker Studies

The reported endogenous origin of ethyl 6-oxooctanoate qualifies it as an authentic metabolite standard for lipidomics workflows. Its presence in the Wiley Mass Spectral Library with 2 curated GC-MS spectra [4] enables reliable identification in biological matrices using spectral matching. For metabolomics core facilities and biomarker discovery programs requiring verified endogenous oxo-lipid standards, this compound provides both biological authenticity and analytical reference data — features lacking in purely synthetic analogs such as the 8-chloro derivative.

Physicochemical Property-Driven Formulation and Separation Method Development

The combination of LogP 1.61, LogD (pH 7.4) 1.78, boiling point 264.5 °C, and density 0.959 g/cm³ makes ethyl 6-oxooctanoate a well-characterized reference for developing HPLC and GC methods targeting medium-chain oxo-esters. The ~64 °C boiling point elevation relative to the methyl ester analog provides a clear distillation separation window. Formulation scientists optimizing solvent systems for oxo-ester delivery or extraction can rely on these validated physicochemical parameters rather than estimated values for less-characterized analogs.

Application
Selection Property
Validation Focus
Arachidonic acid cascade screening
Ketone-dependent bioactivity context
5-LOX pathway-response interpretation
Iron-catalyzed cross-coupling methodology
Unprotected ketone substrate compatibility
Yield reproducibility and functional group tolerance
Endogenous metabolite biomarker studies
Reported endogenous origin and spectral library data
Biological matrix identification and confirmation
Oxo-ester separation method development
Validated LogP, bp, and density parameters
HPLC/GC retention and distillation protocol optimization

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